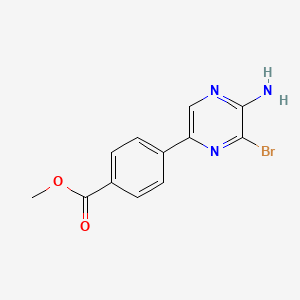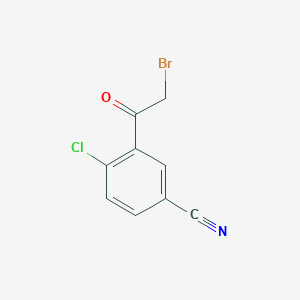![molecular formula C12H10N2 B12951644 1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Harman-13C2,15N is a stable isotopically labeled compound, specifically a derivative of Harman, where two carbon atoms are replaced with carbon-13 and one nitrogen atom is replaced with nitrogen-15. This compound is primarily used in scientific research for tracing and studying various biochemical processes due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Harman-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Harman molecule. This can be achieved through various synthetic routes, including:
Isotopic Exchange Reactions: These reactions involve the exchange of regular carbon and nitrogen atoms in Harman with their isotopically labeled counterparts.
Chemical Synthesis: Starting from isotopically labeled precursors, Harman-13C2,15N can be synthesized through a series of chemical reactions, including cyclization and condensation reactions.
Industrial Production Methods
Industrial production of Harman-13C2,15N typically involves large-scale chemical synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Harman-13C2,15N undergoes various chemical reactions, including:
Oxidation: Harman-13C2,15N can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert Harman-13C2,15N to its reduced forms, such as dihydro derivatives.
Substitution: Harman-13C2,15N can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Harman-13C2,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of Harman in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Harman in the body.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Harman-13C2,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to trace its movement and transformation within biological systems. This helps in understanding the biochemical pathways and mechanisms involved in its action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harman: The non-labeled version of Harman-13C2,15N.
Tetrahydroharmine: A reduced form of Harman with similar structural features.
Norharman: A related compound with a similar indole structure.
Uniqueness
Harman-13C2,15N is unique due to its isotopic labeling, which allows for precise tracing and study of its biochemical pathways. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C12H10N2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i8+1,12+1,14+1 |
Clé InChI |
PSFDQSOCUJVVGF-ZWNYFKQOSA-N |
SMILES isomérique |
C[13C]1=NC=CC2=[13C]1[15NH]C3=CC=CC=C23 |
SMILES canonique |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


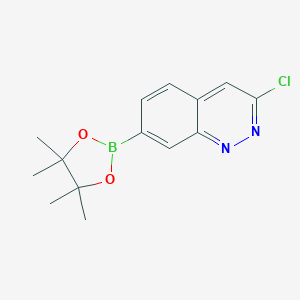
![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
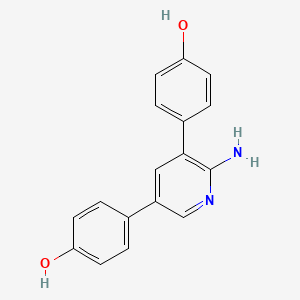
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

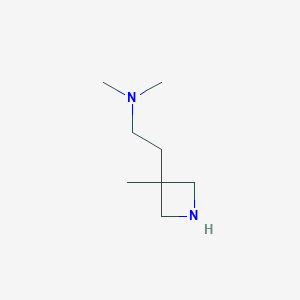
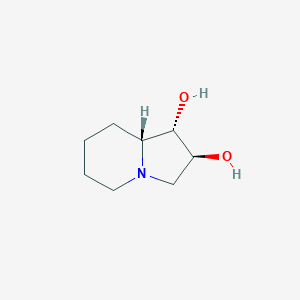
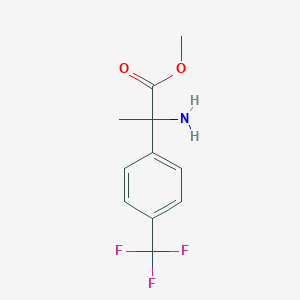
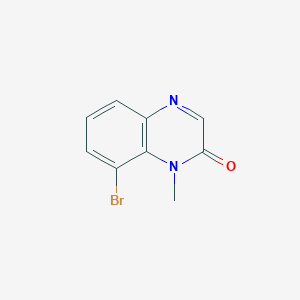
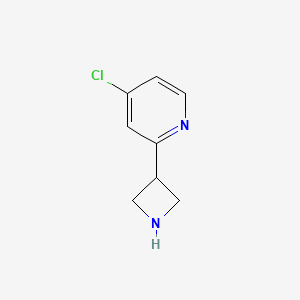
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
